molecular formula C23H22FN5O3 B2612780 3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844661-58-1

3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2612780
CAS RN: 844661-58-1
M. Wt: 435.459
InChI Key: KFZFELQKBSWFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A notable direction in research involves the synthesis of novel compounds that incorporate the pyrimidopurinedione core, akin to the chemical structure . These efforts aim to explore their biological activities, particularly as potential therapeutic agents. For example, studies have synthesized and evaluated derivatives for their antimycobacterial properties, highlighting specific structural modifications that can enhance bioactivity against Mycobacterium tuberculosis with minimal toxicity to mammalian cells (Braendvang & Gundersen, 2007). Similarly, research into bromophenols coupled with nucleoside bases emphasizes the exploration of naturally occurring compounds for potential pharmaceutical applications (Ma et al., 2007).

Potential in Neurodegenerative Disease Treatment

Compounds structurally related to the queried chemical have been explored for their multifaceted pharmaceutical potential, particularly in addressing neurodegenerative diseases. This includes the investigation of tricyclic xanthine derivatives as multitarget drugs, capable of antagonizing adenosine receptors and inhibiting monoamine oxidases (MAO), offering a promising approach for treating conditions such as Parkinson's disease (Brunschweiger et al., 2014). Another study focused on designing ligands based on the xanthine scaffold to simultaneously target A2A adenosine receptors and MAO-B, showing potential for symptomatic and disease-modifying effects in neurodegenerative disorders (Załuski et al., 2019).

Chemical Methodology and Synthesis Techniques

Research also extends to the development of new synthetic methodologies and the exploration of chemical reactivity. This includes studies on regiospecific methylation of purines, highlighting advancements in synthetic chemistry that facilitate the preparation of complex molecules for further biological evaluation (Lebraud et al., 2013).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-7-3-4-10-18(15)24)28-12-6-11-27(22(28)25-20)16-8-5-9-17(13-16)32-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZFELQKBSWFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.